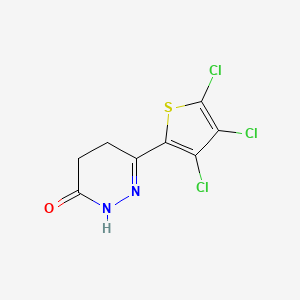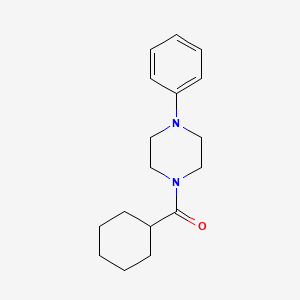
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea, commonly known as CMIT, is a chemical compound with a wide range of applications in various fields. CMIT is a member of the class of isothiourea compounds and is used as a biocide due to its antimicrobial properties. In
Mécanisme D'action
CMIT acts as a biocide by disrupting the cell membrane of microorganisms, leading to their death. CMIT is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Biochemical and Physiological Effects
CMIT has been shown to have low toxicity to humans and animals. However, exposure to high concentrations of CMIT can cause skin and eye irritation. CMIT is not known to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
CMIT is a cost-effective and efficient biocide that can be used in a variety of industrial applications. However, its use is limited by its potential toxicity to humans and animals, and its effectiveness can be reduced by the presence of organic matter in the water.
Orientations Futures
There are several areas of future research for CMIT, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its environmental impact. Additionally, there is a need for further research into the potential health effects of CMIT exposure, particularly in occupational settings.
Conclusion
In conclusion, CMIT is a widely used biocide with a range of applications in various industries. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CMIT is generally considered safe, its potential toxicity to humans and animals limits its use. Future research is needed to further explore the potential applications and health effects of CMIT.
Méthodes De Synthèse
CMIT can be synthesized through various methods, including the reaction of 3-chloro-2-methylphenyl isothiocyanate with isobutylamine, or by reacting 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine. The reaction of 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine is the most commonly used method for the synthesis of CMIT.
Applications De Recherche Scientifique
CMIT is widely used as a biocide to control the growth of microorganisms in various industrial applications, including cooling water systems, pulp and paper mills, oil and gas production, and metalworking fluids. CMIT has also been used as a preservative in personal care products, such as shampoos and lotions.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-4-5-10(13)9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCNHGAJDIEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)